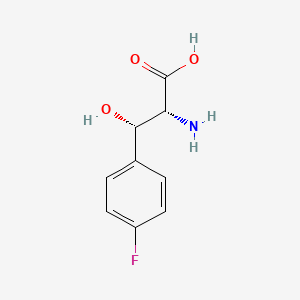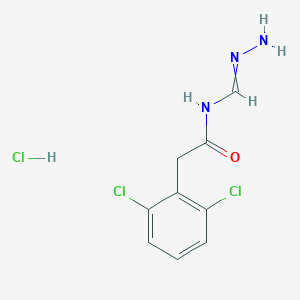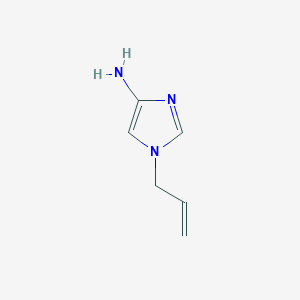
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-Amino-3-(4-Fluorphenyl)-3-hydroxypropansäure ist eine chirale Aminosäure-Derivate mit einer Fluorphenylgruppe.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,3S)-2-Amino-3-(4-Fluorphenyl)-3-hydroxypropansäure umfasst typischerweise die Verwendung chiraler Katalysatoren, um die korrekte Stereochemie zu gewährleisten. Eine übliche Methode beinhaltet die asymmetrische Hydrierung einer Vorläuferverbindung, wie beispielsweise einer Fluorphenyl-substituierten α-Ketosäure, unter Verwendung eines chiralen Rhodium- oder Rutheniumkatalysators unter Wasserstoffgas. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Ethanol oder Methanol und einen Temperaturbereich von 0-50 °C.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche asymmetrische Hydrierungsverfahren auf größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren kann die Effizienz und Ausbeute des Prozesses verbessern. Zusätzlich wird die Reinigung des Produkts durch Kristallisations- oder Chromatographietechniken erreicht, um eine hohe enantiomere Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
(2R,3S)-2-Amino-3-(4-Fluorphenyl)-3-hydroxypropansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) zu einem Keton oxidiert werden.
Reduktion: Die Aminogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Fluorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: PCC in Dichlormethan bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in Ether bei 0 °C.
Substitution: Natriummethoxid in Methanol bei Rückflusstemperatur.
Hauptprodukte
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines Aminderivats.
Substitution: Bildung von substituierten Fluorphenylderivaten.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-Amino-3-(4-Fluorphenyl)-3-hydroxypropansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seiner Interaktionen mit Enzymen und Rezeptoren.
Medizin: Untersucht auf potenzielle therapeutische Wirkungen, insbesondere bei der Entwicklung von Medikamenten gegen neurologische Störungen.
Industrie: Verwendet bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von (2R,3S)-2-Amino-3-(4-Fluorphenyl)-3-hydroxypropansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Fluorphenylgruppe kann durch hydrophobe Wechselwirkungen die Bindungsaffinität erhöhen, während die Amino- und Hydroxylgruppen Wasserstoffbrückenbindungen mit dem Ziel bilden können. Diese Wechselwirkungen können die Aktivität des Ziels modulieren und zu verschiedenen biologischen Wirkungen führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a fluorophenyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with the target. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2R,3S)-2-Amino-3-(4-Chlorphenyl)-3-hydroxypropansäure
- (2R,3S)-2-Amino-3-(4-Bromphenyl)-3-hydroxypropansäure
- (2R,3S)-2-Amino-3-(4-Methylphenyl)-3-hydroxypropansäure
Einzigartigkeit
Das Vorhandensein der Fluorphenylgruppe in (2R,3S)-2-Amino-3-(4-Fluorphenyl)-3-hydroxypropansäure verleiht im Vergleich zu ihren Chloro-, Bromo- und Methylanalogen einzigartige Eigenschaften, wie erhöhte Lipophilie und metabolische Stabilität. Diese Eigenschaften können sein Potenzial als Medikamentenkandidat durch Verbesserung seines pharmakokinetischen Profils verbessern.
Eigenschaften
Molekularformel |
C9H10FNO3 |
|---|---|
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
InChI-Schlüssel |
YSNNRQFRXBIYIZ-SFYZADRCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)N)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)



![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
